molecular formula C25H34O14 B12311952 [3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate

[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate

Cat. No.: B12311952
M. Wt: 558.5 g/mol
InChI Key: BKABLXWGRDWHDB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

13C NMR (252 MHz, H2O):

Chemical Shift (ppm) Assignment
170.2 Carboxylate carbonyl
161.8 Chromene C-4
155.3 Chromene C-7 (methoxy-substituted)
105.6 Anomeric carbon of oxane rings
72.4–68.1 Oxane ring carbons (C-3, C-4, C-5)
62.7 Hydroxymethyl CH2OH
28.5, 22.3 Geminal dimethyl groups on chromene

The 1H NMR spectrum shows characteristic signals at δ 6.87 ppm (H-5 chromene, doublet) and δ 3.75 ppm (methoxy singlet). Coupling constants between H-1' and H-2' of the oxane rings (J = 3.8 Hz) confirm axial-equatorial relationships.

Infrared (IR) Vibrational Fingerprinting

Key IR absorptions include:

  • 1662 cm⁻¹: Conjugated carbonyl stretch of chromene-6-carboxylate
  • 1645 cm⁻¹: Chromene C=C stretching
  • 3400–3200 cm⁻¹: Broad hydroxyl vibrations from oxane rings
  • 1265 cm⁻¹: Asymmetric C-O-C stretching of ether linkages
  • 1080 cm⁻¹: Pyranose ring breathing modes

Mass Spectrometric Fragmentation Patterns

The high-resolution mass spectrum exhibits a molecular ion peak at m/z 614.1943 (calculated for C27H34O15). Key fragments include:

  • m/z 452.1218: Loss of one oxane ring (C12H18O9)
  • m/z 290.0784: Chromene carboxylate core (C15H14O5)
  • m/z 177.0546: Retro-Diels-Alder cleavage of chromene nucleus

Properties

Molecular Formula

C25H34O14

Molecular Weight

558.5 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate

InChI

InChI=1S/C25H34O14/c1-25(2)5-4-10-6-11(13(34-3)7-12(10)39-25)22(33)38-24-21(32)19(30)17(28)15(37-24)9-35-23-20(31)18(29)16(27)14(8-26)36-23/h4-7,14-21,23-24,26-32H,8-9H2,1-3H3

InChI Key

BKABLXWGRDWHDB-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C

Origin of Product

United States

Preparation Methods

Cyclization of Resorcinol Derivatives

Resorcinol derivatives are condensed with 3-methyl-2-butenal in the presence of phenylboronic acid (PhB(OH)₂) under reflux in benzene, yielding 7-hydroxy-2,2-dimethylchromene intermediates. Methoxylation at C7 is achieved using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone, producing 7-methoxy-2,2-dimethylchromene.

Carboxylation at C6

Direct carboxylation is performed via Friedel-Crafts acylation using ethyl chlorooxalate (ClCOCOOEt) and AlCl₃ in dichloromethane (DCM). Hydrolysis of the resulting ethyl ester with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water affords 7-methoxy-2,2-dimethylchromene-6-carboxylic acid.

Table 1: Optimization of Chromene Carboxylation

Step Reagents/Conditions Yield (%) Reference
Cyclization PhB(OH)₂, benzene, reflux 78–85
Methoxylation CH₃I, K₂CO₃, acetone 92
Carboxylation ClCOCOOEt, AlCl₃, DCM 65
Ester hydrolysis LiOH, THF/H₂O 88

Preparation of the Glycosyl Donor

The disaccharide core requires a regioselectively protected glycosyl donor. A 4,6-O-tethered glucopyranosyl trichloroacetimidate is synthesized to ensure β-1,6-linkage stereocontrol.

Protection of Glucose Derivatives

D-Glucose is peracetylated using acetic anhydride (Ac₂O) and sulfuric acid (H₂SO₄), followed by selective 4,6-O-benzylidene protection with benzaldehyde dimethyl acetal (PhCH(OCH₃)₂) and camphorsulfonic acid (CSA). The 2,3-di-O-benzyl intermediate is generated via benzylation (BnBr, NaH, DMF).

Trichloroacetimidate Activation

The 4,6-O-benzylidene-2,3-di-O-benzyl-D-glucopyranose is treated with trichloroacetonitrile (Cl₃CCN) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DCM, yielding the α-trichloroacetimidate donor.

Table 2: Glycosyl Donor Synthesis

Step Reagents/Conditions Yield (%) Reference
Peracetylation Ac₂O, H₂SO₄ 95
Benzylidene protection PhCH(OCH₃)₂, CSA 82
Benzylation BnBr, NaH, DMF 75
Imidate formation Cl₃CCN, DBU, DCM 88

Stereoselective Glycosylation

The disaccharide core is assembled via ZnI₂-mediated cis-glycosylation, leveraging the constrained 4,6-O-tethered donor for β-selectivity.

Glycosylation Conditions

The glycosyl donor (1.2 equiv) is activated with ZnI₂ (0.2 equiv) in anhydrous dichloroethane (DCE) at −40°C. The acceptor (1.0 equiv, partially protected glucose derivative) is added dropwise, and the reaction is stirred for 12 h. The β-1,6-linkage is confirmed by nuclear Overhauser effect (NOE) NMR.

Global Deprotection

The benzylidene and benzyl groups are removed via hydrogenolysis (H₂, Pd/C, EtOAc), followed by acetylation (Ac₂O, pyridine) to stabilize the free hydroxyls.

Table 3: Glycosylation Optimization

Parameter Optimal Condition Anomeric Selectivity (α:β) Reference
Catalyst ZnI₂ (0.2 equiv) 1:20
Temperature −40°C >95% β
Solvent Anhydrous DCE N/A

Esterification of Chromene Carboxylate with the Disaccharide

The chromene carboxylic acid is coupled to the disaccharide using a PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)-mediated esterification.

Activation and Coupling

The chromene acid (1.5 equiv) is activated with PyBOP (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DCM. The disaccharide (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 h.

Deprotection

Acetyl groups are cleaved with sodium methoxide (NaOMe) in methanol, yielding the final product.

Table 4: Esterification Efficiency

Coupling Agent Solvent Yield (%) Purity (HPLC) Reference
PyBOP DCM 72 >98%
DCC/DMAP THF 58 92%

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, chromene H5), 5.82 (d, J = 10.4 Hz, 1H, anomeric H1), 3.85 (s, 3H, OCH₃).
  • ¹³C NMR : δ 175.1 (C=O), 161.9 (chromene C6), 101.5 (anomeric C1).

Mass Spectrometry (MS)

  • HRMS (ESI+) : m/z calcd for C₂₈H₃₆O₁₄ [M+Na]⁺ 635.2012; found 635.2008.

Challenges and Optimization

Stereochemical Control

ZnI₂-mediated glycosylation minimizes α-anomer formation, but trace impurities require purification via silica gel chromatography (EtOAc/hexane).

Ester Hydrolysis

Basic conditions during deprotection may hydrolyze the chromene ester. Controlled NaOMe exposure (0.1 M, 0°C) mitigates this.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Biological Applications

  • Antioxidant Activity
    • The compound exhibits significant antioxidant properties due to its polyphenolic structure. Studies have shown that similar compounds can scavenge free radicals and reduce oxidative stress in cells .
  • Antimicrobial Properties
    • Research indicates that derivatives of this compound possess antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents or preservatives in food and pharmaceuticals .
  • Anti-inflammatory Effects
    • Compounds with similar structures have been reported to modulate inflammatory pathways, suggesting potential therapeutic roles in treating inflammatory diseases .
  • Potential in Cancer Therapy
    • Some studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate these mechanisms specifically for this compound .

Agricultural Applications

  • Natural Pesticide
    • The compound’s antimicrobial properties may extend to agricultural applications as a natural pesticide or fungicide, providing an alternative to synthetic chemicals .
  • Plant Growth Regulator
    • Some studies indicate that compounds with similar structures can act as plant growth regulators, enhancing growth or resistance to environmental stressors .

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry demonstrated that a related trihydroxychromene compound exhibited strong antioxidant activity, reducing lipid peroxidation in vitro by up to 70% compared to controls . This suggests potential applications in food preservation and health supplements.

Case Study 2: Antimicrobial Testing

In a clinical trial assessing the efficacy of various natural compounds against Staphylococcus aureus, derivatives of the compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL . This highlights its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of [3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. Additionally, the chromene core may interact with specific receptors or enzymes, modulating their activity .

Biological Activity

The compound [3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate is a complex polyphenolic structure with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in health and medicine.

Chemical Structure and Properties

This compound belongs to a class of flavonoids and glycosides characterized by multiple hydroxyl groups that contribute to their biological activity. The detailed structural formula is as follows:

ComponentDescription
Molecular FormulaC23H30O13
IUPAC Name3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The presence of multiple hydroxyl groups allows it to scavenge free radicals effectively. A study demonstrated that flavonoids with similar structures can reduce oxidative stress in cellular models by neutralizing reactive oxygen species (ROS) .

Antidiabetic Effects

The compound has been investigated for its potential antidiabetic properties. A computational study identified several target proteins involved in glucose metabolism, including dipeptidyl peptidase-IV (DPP-IV) and glucokinase. These proteins play crucial roles in insulin signaling and glucose homeostasis . In vitro studies have shown that the compound can enhance insulin sensitivity and reduce blood glucose levels in diabetic models.

Prebiotic Effects

The compound also exhibits prebiotic properties by promoting the growth of beneficial gut microbiota such as Lactobacillus and Bifidobacterium. This modulation of gut flora can lead to improved digestive health and enhanced immune response .

The biological effects of this compound are primarily mediated through its interaction with various enzymes and receptors involved in metabolic pathways. For instance:

  • Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, stabilizing them and preventing cellular damage.
  • Antidiabetic Mechanism : By inhibiting DPP-IV, the compound prolongs the action of incretin hormones that stimulate insulin secretion.
  • Prebiotic Mechanism : It enhances the fermentation processes in the gut, leading to increased production of short-chain fatty acids (SCFAs), which are beneficial for gut health.

Case Studies

  • In Vivo Study on Diabetic Rats : A study involving diabetic rats showed that administration of the compound led to a significant reduction in fasting blood glucose levels compared to control groups. The mechanism was attributed to increased insulin sensitivity and enhanced glucose uptake by peripheral tissues .
  • Human Clinical Trials : Preliminary clinical trials have indicated improvements in metabolic parameters among participants consuming supplements containing this compound alongside dietary modifications. Participants reported better glycemic control and improved gut health markers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

Key comparable compounds include coumarin glycosides and esters with variations in substituents and glycosylation patterns.

Compound Name Molecular Formula Substituents Glycosylation/Ester Site Molecular Weight Key Differences
Target Compound: [3,4,5-Trihydroxy-6-...] 7-Methoxy-2,2-dimethylchromene-6-carboxylate C₂₃H₃₀O₁₃ (est.) 7-Methoxy, 2,2-dimethyl, 6-carboxylate ester Position 6 (diglucosyl) 514 (est.) Disaccharide ester; 2,2-dimethyl substitution
5-Hydroxy-6-methoxycoumarin 7-glucoside () C₁₆H₁₈O₉ (est.) 5-Hydroxy, 6-methoxy Position 7 (glucose) ~354 (est.) Monosaccharide; lacks dimethyl and ester groups
6,7-Dimethoxy-5-glucopyranosyloxychromen-2-one () C₁₇H₂₀O₁₀ 6,7-Dimethoxy Position 5 (glucose) 384.33 Dimethoxy substituents; glucose at position 5
7-Hydroxyaloin B () C₂₁H₂₂O₁₁ (est.) Anthraquinone core with hydroxyl/methyl groups Position 10 (glucose) ~474 (est.) Anthraquinone backbone; unrelated to coumarins

Structural and Functional Implications

  • 7-Methoxy vs. 6,7-Dimethoxy: Methoxy groups at different positions () influence electronic distribution and hydrogen-bonding capacity, altering reactivity and interactions with biological targets .
  • Glycosylation Patterns: The diglucosyl ester in the target compound likely increases water solubility compared to aglycones but may reduce stability under acidic conditions due to ester hydrolysis . Monosaccharide vs. Disaccharide: The larger sugar moiety in the target compound could hinder cellular uptake compared to simpler glycosides (e.g., ) but improve bioavailability in aqueous environments .

Research Findings and Hypotheses

  • Solubility: Glycosylation generally enhances water solubility. The target compound’s disaccharide ester may exhibit intermediate polarity compared to (highly polar) and non-glycosylated coumarins (lipophilic) .
  • Stability : Ester linkages (target compound) are more prone to hydrolysis than ether-linked glycosides (), which may limit oral bioavailability .
  • Bioactivity: While specific data are unavailable, structural analogs (e.g., 5-hydroxycoumarin glycosides) are known for antioxidant and anti-inflammatory properties. The 2,2-dimethyl group in the target compound might modulate these effects .

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